4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene

Description

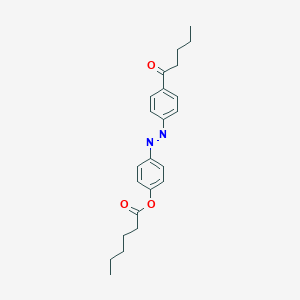

4-<i>n</i>-Pentanoyl-4'-<i>n</i>-hexanoyloxyazobenzene (CAS: 120102-99-0, molecular weight: 312.080 g/mol) is an azobenzene derivative functionalized with ester-linked alkyl chains. The core structure consists of an azo (-N=N-), a pentanoyl group (C₅H₁₁CO-), and a hexanoyloxy group (C₆H₁₃COO-) . Azobenzene derivatives are widely studied for their photoresponsive properties, enabling applications in optoelectronics, liquid crystals, and drug delivery systems. The variable alkyl chain lengths in this compound modulate its solubility, phase transitions, and light-induced isomerization kinetics.

Properties

CAS No. |

120102-99-0 |

|---|---|

Molecular Formula |

C23H28N2O3 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

[4-[(4-pentanoylphenyl)diazenyl]phenyl] hexanoate |

InChI |

InChI=1S/C23H28N2O3/c1-3-5-7-9-23(27)28-21-16-14-20(15-17-21)25-24-19-12-10-18(11-13-19)22(26)8-6-4-2/h10-17H,3-9H2,1-2H3 |

InChI Key |

NDZAITBGXOSPTF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |

Canonical SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |

Synonyms |

[4-(4-pentanoylphenyl)diazenylphenyl] hexanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-<i>n</i>-Pentanoyl-4'-<i>n</i>-hexanoyloxyazobenzene with structurally related azobenzene esters:

<sup>a</sup>log10WS: Logarithm of water solubility (mol/L).

Key Findings :

- Alkyl Chain Impact: Longer acyloxy chains (e.g., C₆ vs. C₃) reduce aqueous solubility due to increased hydrophobicity. For example, 4-<i>n</i>-Pentanoyl-4'-<i>n</i>-propanoyloxyazobenzene (C₃) has a log10WS of -6.16, while analogs with C₇/C₈ chains exhibit log10WS values of -7.83 . The hexanoyloxy substituent in the target compound likely positions its solubility between these extremes.

- Symmetry vs.

Functional Group Comparisons

Esters vs. Carboxylic Acids

4-(4-<i>n</i>-Pentylphenyl)benzoic acid (CAS: N/A), a carboxylic acid derivative, exhibits higher polarity and hydrogen-bonding capacity than ester-functionalized azobenzenes. This increases its melting point (>200°C) but limits solubility in nonpolar solvents . In contrast, the ester groups in 4-<i>n</i>-Pentanoyl-4'-<i>n</i>-hexanoyloxyazobenzene improve organic solvent compatibility, favoring applications in polymer matrices or lipid bilayers.

Azo vs. Methoxy/Dimethylamino Derivatives

4'-Methoxy-4-dimethylaminoazobenzene (CAS: 3009-50-5) replaces ester groups with electron-donating substituents (methoxy, dimethylamino). These groups redshift the absorption spectrum (λmax ~450 nm) compared to ester-linked azobenzenes (λmax ~350 nm), altering photoisomerization efficiency and thermal relaxation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.